![molecular formula C16H14N2O2S B5797589 (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone](/img/structure/B5797589.png)
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone
Overview
Description
The compound (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone, also known as ADPM, is a synthetic organic compound that has been the subject of scientific research due to its potential applications in various fields. ADPM is a heterocyclic compound that contains a thienopyridine ring system and a phenyl group, which are linked by an amide bond.
Scientific Research Applications
Spectroscopic Properties and Theoretical Study
A study investigated the spectroscopic properties of compounds including (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone. It focused on electronic absorption, excitation, and fluorescence properties in various solvents. The study used quantum chemistry calculations to interpret these properties, revealing significant insights into the electronic states and molecular orbital energies of these compounds Al-Ansari, 2016.
Anti-Tumor Potential
Another research discovered that a related compound, (3-Amino-6-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)phenylmethanone, exhibited selective cytotoxicity against a tumorigenic cell line. This finding suggests potential anti-tumor applications for compounds within this chemical class Hayakawa et al., 2004.
Synthesis of Derivatives for Biological Screening
Research has been conducted on the synthesis of new derivatives of (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone. These derivatives were evaluated for their potential biological activities, such as antimicrobial and antifungal properties El-Essawy et al., 2010.
Organotin(IV) Complexes for Antimicrobial Activities
A study explored the synthesis of organotin(IV) complexes using derivatives of (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone. These complexes showed promising antibacterial activities and potential as drug candidates Singh et al., 2016.
Synthesis of Pyrazole Derivatives and their Antimicrobial Activity
Another study focused on the synthesis of pyrazole derivatives using a base of (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone. The antimicrobial activity of these compounds was also evaluated, showing their potential in medical applications Lynda, 2021.
Synthesis for Nonlinear Optical Properties
A study synthesized thienyl-substituted pyridinium salts, including derivatives of (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone, to explore their second-order nonlinear optical properties. This research contributes to the understanding of the optical characteristics of such compounds Li et al., 2012.
properties
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(4-hydroxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-8-7-9(2)18-16-12(8)13(17)15(21-16)14(20)10-3-5-11(19)6-4-10/h3-7,19H,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZBQYWDYBMWGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=C(C=C3)O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(4-hydroxyphenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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